molecular formula C26H20IN3O B11663722 6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11663722
M. Wt: 517.4 g/mol
InChI Key: DMUFGIGJJYQDOV-NTEUORMPSA-N
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Description

6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, an indole moiety, and an iodo substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the indole moiety and the iodo substituent. Common reagents used in these reactions include indole derivatives, iodo reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The iodo substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, which can modulate biological processes. The iodo substituent may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Overall, the compound’s effects are mediated through its interactions with proteins, enzymes, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one: Lacks the iodo and methyl substituents, which may affect its biological activity and chemical properties.

    6-bromo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one: Similar structure but with a bromo substituent instead of an iodo group, which can influence its reactivity and interactions.

    2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one: Lacks the iodo substituent, which may reduce its potency and effectiveness in certain applications.

Uniqueness

6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one is unique due to the presence of the iodo substituent, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H20IN3O

Molecular Weight

517.4 g/mol

IUPAC Name

6-iodo-2-[(E)-2-(1-methylindol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C26H20IN3O/c1-17-7-11-20(12-8-17)30-25(28-23-13-10-19(27)15-22(23)26(30)31)14-9-18-16-29(2)24-6-4-3-5-21(18)24/h3-16H,1-2H3/b14-9+

InChI Key

DMUFGIGJJYQDOV-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CN(C5=CC=CC=C54)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CN(C5=CC=CC=C54)C

Origin of Product

United States

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